(R)-1-bromo-3,7-dimethyloctane
Description
(R)-1-bromo-3,7-dimethyloctane is a halogenated alkane with a chiral center, making it a valuable component in asymmetric synthesis. Its structure, featuring a branched dimethyloctane backbone and a reactive bromine atom, allows for its use in constructing complex, stereochemically defined molecules.
| Property | Value |
| CAS Number | 59965-20-7 vulcanchem.com |
| Molecular Formula | C₁₀H₂₁Br vulcanchem.com |
| Molecular Weight | 221.18 g/mol vulcanchem.com |
| IUPAC Name | (3R)-1-bromo-3,7-dimethyloctane vulcanchem.com |
| Boiling Point | 105°C at 15 Torr prepchem.com |
| Optical Rotation | [α]D²⁰ = -5.0 (c=0.82, CHCl₃) prepchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-bromo-3,7-dimethyloctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUDZKDSKCYJP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Characterization and Control of R 1 Bromo 3,7 Dimethyloctane
Absolute Configuration Determination and Stereoisomeric Purity Assessment of (R)-1-Bromo-3,7-dimethyloctane
The absolute configuration of 1-bromo-3,7-dimethyloctane (B123281) is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules at the chiral carbon (C3). The determination and assessment of its stereoisomeric purity are fundamental steps to guarantee its quality as a chiral precursor.
Optical Rotation: A primary and classical method for assessing the stereoisomeric purity of a sample is polarimetry, which measures the rotation of plane-polarized light. Enantiomers rotate light in equal but opposite directions. For the 3,7-dimethyloctane bromide series, the (R)-enantiomer is levorotatory (rotates light to the left, denoted by a negative sign), while the (S)-enantiomer is dextrorotatory (rotates light to the right, denoted by a positive sign). A specific rotation value of [α]D20 = -5.0° (c=0.82, CHCl3) has been reported for this compound. prepchem.com Conversely, its enantiomer, (+)-(S)-1-bromo-3,7-dimethyloctane, exhibits a specific rotation of [α]D = +4.98° (c=2, hexane). future4200.com A racemic mixture, containing equal amounts of both enantiomers, would exhibit no optical rotation.
| Compound | Specific Rotation [α]D | Conditions | Source |
|---|---|---|---|
| This compound | -5.0° | 20°C, c=0.82 in Chloroform | prepchem.com |
| (S)-1-bromo-3,7-dimethyloctane | +4.98° | 20°C, c=2 in Hexane | future4200.com |
Chromatographic Methods: For a more precise quantification of stereoisomeric purity, or enantiomeric excess (ee), advanced analytical techniques are employed. Gas chromatography (GC) using a chiral stationary phase is a sensitive method developed to determine the diastereoisomeric and enantiomeric purity of molecules derived from chiral precursors like this compound. future4200.com This technique can separate the different stereoisomers, allowing for the calculation of their relative proportions with high accuracy.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While standard 1H or 13C NMR spectra of enantiomers are identical, the use of chiral shift reagents can induce chemical shift differences between enantiomers, enabling their quantification. Spectroscopic data for the racemic and enantiopure forms have been well-documented. mit.edursc.org
Chiral Integrity and Racemization Pathways in Transformations Involving this compound
The utility of a chiral building block depends on the preservation of its stereocenter's configuration throughout a synthetic sequence. For this compound, the chiral center is at the C3 position, while the reactive bromide group is at the C1 position.
In most applications, this compound is used as an alkylating agent in nucleophilic substitution reactions. Since it is a primary alkyl halide (R-CH2-Br), these reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. embibe.com The SN2 reaction involves a backside attack by the nucleophile at the C1 carbon, leading to the displacement of the bromide ion. embibe.com Crucially, this reaction mechanism does not involve or alter the bonds at the chiral C3 center. Therefore, the chiral integrity of the (R)-configuration is maintained in the alkyl chain that is transferred to the nucleophile.
Pathways that could compromise chiral integrity, such as racemization, typically involve the formation of a planar, achiral intermediate at the stereocenter. lumenlearning.comchemistrysteps.com For instance, a substitution reaction proceeding through a unimolecular (SN1) mechanism would involve the formation of a planar carbocation. embibe.comlumenlearning.com Subsequent attack by a nucleophile could occur from either face with equal probability, leading to a racemic mixture. lumenlearning.comchemistrysteps.com Similarly, radical reactions at the chiral center would produce a planar radical intermediate, also resulting in racemization. chemistrysteps.com However, given that this compound is a primary halide, conditions that favor SN1 or radical pathways at the remote C3 position are not typical for its standard applications as an alkylating agent. Thus, racemization is not a common concern under standard nucleophilic substitution conditions.
Influence of Chiral Purity on Downstream Synthetic Outcomes and Material Properties
The enantiomeric purity of this compound has a profound impact on the properties of the molecules and materials synthesized from it. The introduction of this specific chiral side chain is a key strategy for inducing chirality in larger achiral structures, thereby controlling their supramolecular organization and function.
Chiroptical Properties of Polymers and Oligomers: In the field of materials science, chiral side chains are attached to conjugated polymer backbones to induce a helical arrangement and generate materials with significant chiroptical activity (e.g., circular dichroism). Studies on oligothiophenes have demonstrated that the chirality of the final material is directly inherited from the chiral bromoalkane precursor. unipi.it The (S)-3,7-dimethyl-1-octyl side chains, derived from the corresponding bromide, were shown to control the supramolecular organization and chiroptical features of the resulting thin films. unipi.it
Magneto-Optical Materials: The chiral purity of the starting material is also critical in the design of advanced optical materials. For example, the synthesis of phthalocyanine (B1677752) derivatives for use as Faraday rotator materials has utilized this compound. mit.edu The introduction of these enantiopure chiral side chains plays a key role in influencing the magneto-optical properties of the final chromophore-based thin films. mit.edu
Biologically Active Molecules: In medicinal chemistry, the stereochemistry of a molecule is often critical to its biological activity. This compound and its derivatives are used as fragments in the synthesis of novel therapeutic agents. For instance, adamantane (B196018) derivatives containing the 3,7-dimethyloctyl moiety have been synthesized and evaluated as inhibitors of the enzyme Tyrosyl-DNA phosphodiesterase 1 (Tdp1). mdpi.com The specific stereochemistry of the terpene-derived fragment can significantly influence the inhibitory activity and synergistic effects with anticancer drugs. mdpi.com
| Downstream Product Class | Application/Property Influenced | Role of this compound | Source |
|---|---|---|---|
| Oligothiophenes | Chiroptical properties in thin films | Induces chirality and controls supramolecular organization | unipi.it |
| Phthalocyanines | Magneto-optical properties (Faraday rotation) | Introduces chiral centers to influence material response | mit.edu |
| Rufigallol Derivatives | Formation of discotic liquid crystals | Provides branched chiral chains to influence phase behavior | tandfonline.com |
| Adamantane Derivatives | Enzyme (Tdp1) inhibition for cancer therapy | Serves as a chiral fragment influencing biological activity | mdpi.com |
Synthetic Methodologies for R 1 Bromo 3,7 Dimethyloctane
Enantioselective Synthesis from Chiral Pool Precursors
The "chiral pool" provides a valuable source of enantiomerically pure starting materials for complex syntheses. For (R)-1-bromo-3,7-dimethyloctane, the readily available monoterpenoid (R)-citronellol is an ideal starting point due to its correct stereochemistry at the C3 position.
(R)-Citronellol, or (R)-3,7-dimethyloct-6-en-1-ol, possesses the required (R)-configuration at the C3 carbon atom. The synthetic route from this precursor to the target saturated bromide involves a two-step sequence:
Hydrogenation: The carbon-carbon double bond in (R)-citronellol is first reduced to yield (R)-3,7-dimethyloctan-1-ol. wikipedia.org This transformation is typically accomplished via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This step saturates the alkene without affecting the primary alcohol functional group or the stereochemistry of the chiral center.
Bromination: The resulting saturated alcohol, (R)-3,7-dimethyloctan-1-ol, is then converted to the target alkyl bromide. This subsequent step is detailed in the sections below.
This approach effectively leverages the natural chirality of citronellol (B86348) to establish the stereochemistry of the final product.
(R)-3,7-dimethyloctan-1-ol is the direct precursor to this compound. As a primary alcohol, its hydroxyl group can be substituted with a bromine atom using a variety of established methods. ncert.nic.in The critical consideration in this step is the choice of reagents and reaction conditions to ensure a clean conversion of the primary alcohol to the bromide without causing any racemization or rearrangement at the remote chiral center. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the C1 position, which does not involve the C3 stereocenter. commonorganicchemistry.com
Bromination Strategies and Reagent Selection
The conversion of the primary alcohol in (R)-3,7-dimethyloctan-1-ol to a bromide is a key transformation. The choice of brominating agent is dictated by factors such as yield, reaction conditions (mild vs. harsh), and prevention of side reactions.
A widely used method for converting primary and secondary alcohols to alkyl bromides under mild, neutral conditions is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com
The mechanism when using PPh₃ and NBS involves several steps:
Triphenylphosphine acts as a nucleophile, attacking the bromine atom of NBS. This generates a bromophosphonium species, [(C₆H₅)₃P⁺Br], and the succinimide (B58015) anion. manac-inc.co.jp
The oxygen atom of the alcohol, (R)-3,7-dimethyloctan-1-ol, then attacks the electrophilic phosphorus atom of the bromophosphonium salt.
This leads to the formation of an alkoxyphosphonium salt intermediate, [(C₆H₅)₃P⁺-OR]Br⁻. The original hydroxyl group is now converted into an excellent leaving group. manac-inc.co.jp
Finally, the bromide ion (Br⁻) acts as a nucleophile and attacks the primary carbon (C1) in an Sₙ2 reaction, displacing triphenylphosphine oxide ((C₆H₅)₃P=O) and forming the desired this compound. manac-inc.co.jp
Because the Sₙ2 reaction occurs at the achiral C1 position, the stereochemical integrity of the chiral center at C3 is preserved. These reactions are typically carried out in inert organic solvents like acetonitrile (B52724) or DMF. manac-inc.co.jp
Table 1: Reaction Scheme for Phosphine (B1218219)/NBS Bromination
| Reactant | Reagents | Product | Byproduct |
|---|
A more traditional and cost-effective method for synthesizing alkyl bromides from alcohols is the use of concentrated hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). ncert.nic.in Constant boiling HBr (48% aqueous solution) is a common reagent for this purpose. ncert.nic.in
The mechanism for a primary alcohol like (R)-3,7-dimethyloctan-1-ol proceeds as follows:
The strong acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water, H₂O).
The bromide ion (Br⁻), a good nucleophile, then attacks the primary carbon atom via an Sₙ2 mechanism.
This results in the displacement of a water molecule and the formation of this compound.
While effective, this method involves strongly acidic and aqueous conditions, which can be less suitable for sensitive substrates. However, for a robust primary alcohol like (R)-3,7-dimethyloctan-1-ol, it provides a direct and high-yielding route to the corresponding bromide.
Table 2: Reaction Scheme for HBr/H₂SO₄ Bromination
| Reactant | Reagents | Product | Byproduct |
|---|---|---|---|
| (R)-3,7-Dimethyloctan-1-ol | Hydrogen Bromide (HBr), Sulfuric Acid (H₂SO₄) | This compound | Water (H₂O) |
Catalytic Approaches to Brominated Chiral Alkanes Relevant to this compound
Modern organic synthesis has moved towards developing more efficient and environmentally benign catalytic methods. For the synthesis of brominated chiral alkanes, several innovative strategies are emerging.
One area of research involves the direct catalytic C-H bromination of alkanes. This approach avoids the pre-functionalization of the substrate (i.e., the presence of an alcohol). For instance, alkanes can be brominated using CBr₄ as the brominating agent in the presence of copper- or nickel-containing catalysts. rsc.org Another advanced method is the site-selective aliphatic C-H bromination using N-bromoamides and visible light, which proceeds via a free-radical mechanism. researchgate.net While these methods offer novel synthetic pathways, achieving high regioselectivity on a complex alkane like 3,7-dimethyloctane can be challenging.
For the conversion of alcohols to bromides, greener catalytic alternatives to strong mineral acids are being developed. Heterogeneous solid acid catalysts, such as alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), have been shown to effectively catalyze the bromination of alcohols. mdpi.com These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced equipment corrosion compared to traditional methods using sulfuric acid. mdpi.com Such catalytic systems represent a promising direction for the large-scale and sustainable synthesis of compounds like this compound.
Process Optimization and Scale-Up Considerations in this compound Synthesis
The successful transition of a synthetic route for this compound from the laboratory to an industrial scale necessitates a thorough examination of process optimization variables and scale-up challenges. The primary laboratory-scale synthesis involves the conversion of the precursor, (R)-3,7-dimethyloctan-1-ol, utilizing a mixture of hydrobromic and sulfuric acids. While effective at a smaller scale, direct translation to large-scale production is seldom feasible without significant modifications to ensure safety, efficiency, and economic viability.
Key areas of focus for process optimization include reaction kinetics, thermodynamics, and purification methods. On a larger scale, considerations extend to heat and mass transfer, reactor design, materials of construction, and downstream processing.
A typical laboratory procedure for the synthesis of this compound from (R)-3,7-dimethyloctan-1-ol involves the use of concentrated hydrobromic and sulfuric acids. The reaction mixture is heated to facilitate the nucleophilic substitution of the hydroxyl group with a bromide ion.
| Parameter | Laboratory Scale Value |
| Starting Material | (R)-3,7-dimethyloctan-1-ol |
| Reagents | 48% Hydrobromic acid, Concentrated Sulfuric acid |
| Reaction Temperature | 120-125 °C |
| Reaction Time | 3 hours |
| Work-up | Extraction with heptane, washing with dilute hydrochloric acid, water, and sodium bicarbonate solution |
| Purification | Vacuum distillation |
| Yield | High |
For industrial production, each of these parameters requires careful optimization. The choice of brominating agent is critical; while the HBr/H₂SO₄ system is effective, alternative reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) could offer milder reaction conditions and potentially higher selectivity, which is a key consideration for process optimization. However, the cost and handling of these alternative reagents on a large scale must be weighed against their benefits.
Process optimization would involve a detailed study of the impact of reaction temperature on both reaction rate and the formation of byproducts. While higher temperatures accelerate the reaction, they can also lead to undesired side reactions such as dehydration of the alcohol or ether formation. An optimal temperature profile would maximize the formation of the desired product while minimizing impurities.
The stoichiometry of the reagents is another critical factor. The molar ratio of the brominating agent and any catalysts to the starting alcohol will directly influence the conversion and selectivity of the reaction. An excess of the brominating agent may be required to drive the reaction to completion, but this can increase raw material costs and the complexity of downstream purification.
When scaling up the synthesis, several engineering and safety challenges must be addressed. The exothermic nature of the reaction requires careful consideration of heat management. In a large-scale reactor, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system is essential to maintain the optimal reaction temperature and prevent thermal runaways.
Mass transfer limitations can also become significant on a larger scale. Efficient mixing is crucial to ensure that the reactants are in close contact, particularly in heterogeneous reaction mixtures. The design of the reactor, including the type of agitator and baffling, plays a vital role in achieving effective mass transfer.
Reactivity Profiles and Reaction Mechanisms of R 1 Bromo 3,7 Dimethyloctane
Nucleophilic Substitution Reactions of (R)-1-Bromo-3,7-dimethyloctane
Nucleophilic substitution reactions are fundamental to the synthetic utility of this compound. Due to its structure as a primary alkyl halide, these reactions predominantly proceed through a bimolecular (S(_N)2) mechanism.
S(_N)1 and S(_N)2 Pathways: Stereochemical and Kinetic Aspects
The reaction pathway for nucleophilic substitution on this compound is overwhelmingly biased towards the S(_N)2 mechanism. This is due to the unhindered nature of the primary carbon bearing the bromine atom, which allows for effective backside attack by a nucleophile. The alternative S(_N)1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable for primary alkyl halides due to the instability of the resulting primary carbocation.
Stereochemical Aspects: A hallmark of the S(_N)2 reaction is the inversion of stereochemistry at the reaction center. However, in the case of this compound, the chiral center is at the C3 position, not the C1 position where the substitution occurs. Therefore, nucleophilic substitution at the C1 position proceeds with no change to the (R) configuration at the C3 stereocenter. The reaction is stereospecific in that the stereochemical integrity of the chiral center is maintained throughout the transformation.
Kinetic Aspects: The kinetics of the S(_N)2 reaction are second-order, meaning the rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile. The rate law can be expressed as: Rate = k[this compound][Nucleophile]. This bimolecular dependency underscores the concerted nature of the S(_N)2 mechanism, where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.
| Feature | S(_N)1 Pathway | S(_N)2 Pathway | Relevance to this compound |
| Substrate | Favored by 3° > 2° alkyl halides | Favored by methyl > 1° > 2° alkyl halides | As a primary (1°) alkyl halide, the S(_N)2 pathway is strongly favored. |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) | The reaction proceeds through a one-step concerted mechanism. |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] | The reaction rate is dependent on both the substrate and the nucleophile. |
| Stereochemistry | Racemization at reaction center | Inversion of configuration at reaction center | The chiral center at C3 is unaffected by the reaction at C1. |
Formation of Ethers via Williamson Synthesis
The Williamson ether synthesis is a classic and efficient method for the preparation of ethers, proceeding via an S(_N)2 reaction between an alkoxide and a primary alkyl halide. This compound is an ideal substrate for this reaction. The process involves the deprotonation of an alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile, attacking the electrophilic C1 carbon of this compound to displace the bromide and form the ether linkage.
For example, the reaction of this compound with sodium ethoxide, prepared from ethanol (B145695) and sodium hydride, yields (R)-1-ethoxy-3,7-dimethyloctane. The reaction proceeds with retention of the (R) configuration at the C3 stereocenter.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Ethanol | NaH | THF | (R)-1-ethoxy-3,7-dimethyloctane |
| This compound | Phenol | NaH | DMF | (R)-1-phenoxy-3,7-dimethyloctane |
| This compound | Isopropanol | KH | Ether | (R)-1-isopropoxy-3,7-dimethyloctane |
Generation of Thioethers and Other Heteroatom Linkages
Analogous to ether formation, thioethers can be readily synthesized from this compound via S(_N)2 reactions with thiolates. Thiolates, the sulfur analogs of alkoxides, are excellent nucleophiles and can be generated by treating a thiol with a base.
A well-documented procedure involves the reaction of this compound with thiourea. rsc.org In this two-step, one-pot synthesis, an isothiouronium salt is first formed, which is then hydrolyzed with a base, such as sodium hydroxide, to yield (R)-3,7-dimethyloctane-1-thiol. rsc.org
This thiol can then be further reacted with another alkyl halide to form an unsymmetrical thioether, or it can be used in a variety of other synthetic applications. The reaction to form the thiol proceeds without affecting the stereocenter at C3.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| This compound | Thiourea | 1. Reflux in water 2. NaOH, Reflux | (R)-3,7-dimethyloctane-1-thiol | 75% rsc.org |
Other heteroatomic linkages, such as those involving nitrogen (amines) or phosphorus (phosphines), can also be formed through similar S(_N)2 displacement reactions with appropriate nucleophiles.
Elimination Reactions of this compound
While primary alkyl halides are more prone to substitution, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. These reactions, typically following an E2 (bimolecular elimination) mechanism, lead to the formation of alkenes.
Regioselectivity and Stereoselectivity in Alkene Formation
The dehydrobromination of this compound can potentially yield two constitutional isomers: 3,7-dimethyloct-1-ene (the Hofmann product) and (R)-3,7-dimethyloct-2-ene (the Zaitsev product). The regiochemical outcome of the elimination is highly dependent on the nature of the base used.
Zaitsev's Rule: With a small, strong base such as sodium ethoxide (NaOEt) in ethanol, the reaction is expected to favor the formation of the more substituted, thermodynamically more stable alkene, which is (R)-3,7-dimethyloct-2-ene.
Hofmann's Rule: In contrast, when a bulky, sterically hindered base like potassium tert-butoxide (KOtBu) is employed, the kinetically favored product, 3,7-dimethyloct-1-ene, is expected to predominate. masterorganicchemistry.comnih.govbeilstein-journals.org The large size of the base makes it difficult to access the more sterically hindered proton at the C2 position, leading to preferential abstraction of a proton from the less hindered C1 methyl group.
The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. For the formation of (R)-3,7-dimethyloct-2-ene, both (E) and (Z) stereoisomers are possible, though the (E) isomer is generally favored due to reduced steric strain.
| Base | Product Favored | Major Product | Minor Product |
| Sodium Ethoxide (EtO⁻) | Zaitsev | (R)-3,7-dimethyloct-2-ene | 3,7-dimethyloct-1-ene |
| Potassium tert-Butoxide (t-BuO⁻) | Hofmann | 3,7-dimethyloct-1-ene | (R)-3,7-dimethyloct-2-ene |
Organometallic Transformations of this compound
This compound is a suitable precursor for the formation of organometallic reagents, most notably Grignard reagents. These transformations reverse the polarity of the C1 carbon, converting it from an electrophilic center to a nucleophilic one, thereby opening up a new range of synthetic possibilities for carbon-carbon bond formation.
The Grignard reagent, (R)-3,7-dimethyloctylmagnesium bromide, is prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds with retention of the configuration at the C3 stereocenter.
This newly formed Grignard reagent is a powerful nucleophile and a strong base. It can participate in a wide array of reactions, including:
Reaction with carbonyl compounds: Addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Reaction with esters: Double addition to form tertiary alcohols.
Reaction with carbon dioxide: Carboxylation to yield a carboxylic acid.
Coupling reactions: In the presence of appropriate catalysts (e.g., copper or palladium salts), it can undergo coupling with other organic halides. For instance, Gilman reagents (lithium diorganocuprates), which can be prepared from the corresponding organolithium precursor, are known to couple with alkyl halides. brainly.commdpi.com
| Organometallic Reagent | Preparation | Reactivity |
| Grignard Reagent | This compound + Mg in ether | Nucleophilic addition to carbonyls, carboxylation, coupling reactions. |
| Organolithium Reagent | This compound + 2 Li in alkane | Strong base and nucleophile; precursor to Gilman reagents. |
| Gilman Reagent (Diorganocuprate) | 2 (R)-3,7-dimethyloctyllithium + CuI in ether | Nucleophilic substitution (coupling) with alkyl, vinyl, and aryl halides. |
Grignard Reagent Formation and Subsequent Reactions
The reaction of this compound with magnesium metal leads to the formation of the corresponding Grignard reagent, (R)-3,7-dimethyloctylmagnesium bromide. sigmaaldrich.com This organomagnesium compound is a potent nucleophile and a strong base, making it a versatile intermediate in synthesis.
The formation process involves the insertion of a magnesium atom into the carbon-halogen bond. adichemistry.com This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is necessary to stabilize the Grignard reagent. wikipedia.org The surface of the magnesium metal often requires activation to initiate the reaction, which can be achieved by adding a small amount of iodine or 1,2-dibromoethane. wikipedia.org
The mechanism of Grignard reagent formation is complex and thought to involve radical intermediates. alfredstate.edu For a chiral alkyl halide like this compound, the generation of a radical at the carbon previously attached to the bromine raises important stereochemical questions. Studies on similar chiral systems have shown that the reaction can proceed with partial retention of the original configuration. alfredstate.edu This suggests that some of the radical intermediates are trapped on the magnesium surface before they can fully racemize. alfredstate.edu However, the degree of stereochemical retention can be variable, and some loss of optical purity is often observed. alfredstate.edu
Once formed, (R)-3,7-dimethyloctylmagnesium bromide can participate in a wide array of subsequent reactions. As a strong nucleophile, it readily adds to electrophilic carbon atoms, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds. adichemistry.com These reactions are fundamental in constructing larger molecular frameworks. The general reactivity of Grignard reagents is summarized in the table below.
| Reaction Type | Electrophile | Product Type |
| Carbonyl Addition | Aldehydes, Ketones | Alcohols |
| Carbonyl Addition | Esters, Acid Chlorides | Ketones or Tertiary Alcohols |
| Nucleophilic Substitution | Alkyl Halides | Alkanes (Coupling) |
| Ring Opening | Epoxides | Alcohols |
| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acids |
This table illustrates common reactions of Grignard reagents.
Palladium-Catalyzed Cross-Coupling Applications
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the alkyl halide to a palladium(0) catalyst. acs.org
Kumada Coupling: This reaction couples an organomagnesium reagent (Grignard reagent) with an organic halide. wikipedia.org While this compound could serve as the electrophile, it is more common to first convert it into its Grignard reagent, (R)-3,7-dimethyloctylmagnesium bromide, and then couple it with an aryl or vinyl halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org this compound can be converted to the corresponding organozinc reagent via transmetalation from its Grignard or organolithium precursor. This organozinc compound can then be coupled with various aryl, vinyl, or alkyl halides. wikipedia.org This method is known for its high functional group tolerance. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org While the classic Sonogashira reaction does not typically use alkyl halides, recent advancements have enabled the coupling of unactivated alkyl bromides. researchgate.net These methods often employ copper co-catalysts or specialized ligand systems to facilitate the reaction, providing a pathway to connect the (R)-3,7-dimethyloctyl group to a terminal alkyne. wikipedia.orgresearchgate.netresearchgate.net
The general scheme for these cross-coupling reactions involves a catalytic cycle consisting of three main steps:
Oxidative Addition: The alkyl halide, R-X, reacts with the Pd(0) catalyst to form an alkyl-palladium(II) complex, R-Pd(II)-X. chemrxiv.org
Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the palladium complex, displacing the halide and forming R-Pd(II)-R'.
Reductive Elimination: The two organic groups are eliminated from the palladium center, forming a new carbon-carbon bond (R-R') and regenerating the Pd(0) catalyst. nih.gov
| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System |
| Kumada | R-MgX | R'-X | Pd or Ni |
| Negishi | R-ZnX | R'-X | Pd or Ni |
| Sonogashira | Terminal Alkyne | R'-X | Pd/Cu |
This table summarizes key components of major palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound.
Mechanistic Studies on Chiral Alkyl Halide Reactivity
The reactivity of chiral alkyl halides like this compound is fundamentally governed by established mechanistic principles, particularly concerning the stereochemical outcome of reactions at the chiral center.
For nucleophilic substitution reactions, the S_N2 mechanism is highly relevant for primary alkyl halides. libretexts.orglibretexts.org This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to an inversion of the stereochemical configuration at the carbon center. libretexts.orgmsu.edu Given that this compound is a primary bromide, it is an excellent candidate for undergoing S_N2 reactions with a variety of nucleophiles, which would result in the formation of (S)-configured products. The rate of S_N2 reactions is sensitive to steric hindrance; less substituted alkyl halides like methyl and primary halides react fastest. libretexts.orgmasterorganicchemistry.com
In the context of palladium-catalyzed cross-coupling, the key step of oxidative addition to the Pd(0) center also has significant mechanistic and stereochemical implications. acs.org For alkyl halides, this step can proceed through different pathways. chemrxiv.org An S_N2-type mechanism can occur, where the palladium complex acts as the nucleophile, leading to an inversion of configuration at the carbon center. libretexts.orglookchem.com Alternatively, radical pathways are possible, which can lead to racemization. lookchem.com The specific mechanism can be influenced by the reaction conditions, the ligands on the palladium catalyst, and the nature of the alkyl halide itself. chemrxiv.org Understanding and controlling the mechanism of this oxidative addition step is critical for achieving stereospecific cross-coupling reactions with chiral alkyl halides. acs.org
Applications of R 1 Bromo 3,7 Dimethyloctane As a Chiral Synthon
Role in the Total Synthesis of Natural Products and Semiochemicals
The structural motif of (R)-1-bromo-3,7-dimethyloctane is embedded in numerous natural products, particularly those of terpenoid origin. Its application as a chiral precursor allows for the stereocontrolled synthesis of these complex molecules, including insect pheromones and their analogues, which are crucial for pest management strategies.
Precursor to Insect Pheromones, including (E)-Phytal Isomers
While direct synthesis of (E)-Phytal isomers from this compound is not extensively documented, its precursor, (R)-(+)-citronellol, is a well-established starting material for the synthesis of various terpenoids. The structural similarity and the presence of the key chiral center at C3 in this compound make it a plausible intermediate for the construction of higher terpenoids like phytol (B49457) and its derivatives. The synthetic strategy would typically involve the conversion of the bromo group into a suitable nucleophile or electrophile for subsequent carbon-carbon bond-forming reactions to elongate the chain.
The synthesis of such intricate natural products often relies on a building block approach, where chiral fragments are assembled in a convergent manner. This compound serves as a readily available C10 chiral fragment, providing a significant portion of the carbon skeleton with the correct stereochemistry.
Building Block for Pine Sawfly Pheromone Analogs and Related Terpenoids
This compound and its derivatives are pivotal in the synthesis of sex pheromones for various species of pine sawflies (Hymenoptera: Diprionidae). diva-portal.orgnih.govnih.gov The pheromones of these insects are typically long-chain branched alkanols or their esters, where the stereochemistry of the methyl branches is crucial for biological activity. mdpi.comresearchgate.netnih.gov
The synthesis of these pheromones often employs a convergent strategy where chiral synthons are coupled to construct the final carbon skeleton. diva-portal.org this compound, derived from (R)-citronellol, can be converted into a Grignard reagent or an organocuprate and coupled with another chiral electrophile to generate the desired pheromone structure with high stereochemical purity. For instance, the synthesis of stereoisomers of 3,7-dimethylpentadecan-2-ol, the pheromone precursor for several Neodiprion species, can utilize building blocks derived from (R)-citronellol.
Integration into the Design and Synthesis of Chiral Functional Materials
The incorporation of chiral moieties into functional materials can induce unique properties, such as chiroptical responses and the ability to form helical superstructures. The (R)-3,7-dimethyloctyl group, readily introduced via this compound, has been successfully employed to impart chirality to liquid crystals, conjugated polymers, and dyes.
Incorporation into Discotic Liquid Crystals
Discotic liquid crystals are a class of materials that can self-assemble into columnar structures, exhibiting one-dimensional charge transport properties. The introduction of chiral side chains to the periphery of the disc-shaped core can induce a helical twist within these columns, leading to the formation of chiral mesophases. sciforum.net
While direct use of this compound is a viable strategy, studies have shown the successful synthesis of chiral triphenylene-based discotic liquid crystals using citronellol-derived chiral chains. nih.gov The synthesis involves the attachment of the (R)-3,7-dimethyloctyloxy group to the aromatic core via ether linkages. These chiral discotic liquid crystals can exhibit novel mesophases and have potential applications in optoelectronic devices.
Construction of Chiral Conjugated Polymers and Oligomers
Chiral conjugated polymers have garnered significant interest due to their potential applications in chiral sensing, asymmetric catalysis, and circularly polarized light emission. The introduction of the (R)-3,7-dimethyloctyl side chain onto the polymer backbone can induce a helical conformation in the polymer chain, leading to observable chiroptical properties such as circular dichroism (CD) signals.
Research has demonstrated that poly([(R)-3,7-dimethyloctyl]-[(S)-3-methylpentyl]silylene) exhibits a highly cooperative helix-to-helix transition in solution, driven by the interplay between the chiral side chains and the polymer backbone. nih.gov Furthermore, the introduction of enantiopure (S)-/(R)-3,7-dimethyloctyl groups into fused-ring organic electron acceptors has been shown to significantly alter the supramolecular organization of these materials. acs.org This highlights the profound impact of this specific chiral side chain on the solid-state packing and, consequently, the optoelectronic properties of conjugated materials.
Utilization in Chiral Dyes and Optoelectronic Materials
The incorporation of the (R)-3,7-dimethyloctyl group into dye molecules can lead to the development of chiral chromophores with unique photophysical and chiroptical properties. Studies on 1,4-diketo-3,6-dithienylpyrrolo[3,4-c]pyrrole (DPP) dyes have shown that the attachment of (S)-β-citronellyl chains to the lactam moieties results in chiral dyes with distinct supramolecular arrangements in the solid state. rsc.org Although this study used the (S)-enantiomer, the principles are directly applicable to the (R)-enantiomer.
Furthermore, chiral DPP-triazole dyes have been synthesized using (S)- and (R)-citronellyl azides, demonstrating the versatility of this chiral building block in creating a variety of chiroptical materials. uniba.itresearchgate.net These chiral dyes have potential applications in chiral recognition and as components in circularly polarized light-emitting diodes (CP-OLEDs).
Contributions to the Synthesis of Chiral Pharmaceutical Intermediates and Biocatalytic Substrates
The (R)-3,7-dimethyloctyl moiety, derivable from this compound, is a key structural component in the side chain of biologically significant molecules. A prominent example is its incorporation into the side chain of (2R,4'R,8'R)-α-tocopherol, the most biologically active form of vitamin E. The enantioselective synthesis of this vital nutrient relies on the coupling of a chiral chroman head with a chiral side-chain precursor possessing the (R,R)-configuration.
In one synthetic approach, (R)-3,7-dimethyloctyl iodide, a compound structurally and chemically analogous to this compound, serves as a crucial building block for constructing the C15 side chain of α-tocopherol. nih.gov The synthesis involves the coupling of this chiral alkyl halide with another chiral fragment to assemble the full phytyl tail with the correct stereochemistry at the C4' and C8' positions. nih.gov This highlights the importance of chiral synthons like this compound in providing the necessary stereochemical information for the total synthesis of complex natural products.
While direct examples of this compound as a biocatalytic substrate are not extensively documented in readily available literature, its structure lends itself to potential applications in this area. Biocatalysis often utilizes enzymes to perform highly selective transformations on chiral molecules. For instance, enzymes such as hydrolases, oxidoreductases, and transferases could potentially be employed to further functionalize the this compound scaffold, introducing new chiral centers or modifying existing ones with high enantioselectivity. The development of biocatalytic processes for such transformations is an ongoing area of research in green chemistry and pharmaceutical manufacturing.
Table 1: Synthesis of (2R,4'R,8'R)-α-Tocopherol Side-Chain Intermediate
| Precursor | Coupling Partner | Product | Significance |
| (R)-3,7-dimethyloctyl iodide | (S)-chiral isoprene (B109036) unit | (3R,7R)-3,7,11-trimethyldodecan-1-ol | Key intermediate for the C15 side chain of Vitamin E |
Derivatization for Chiral Ligand Development and Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The chiral (R)-3,7-dimethyloctyl group, obtainable from this compound, can be incorporated into the structure of various ligand classes to create a specific chiral environment around a metal center. This chiral environment influences the stereochemical outcome of a catalyzed reaction, leading to the preferential formation of one enantiomer over the other.
While specific examples of chiral ligands derived directly from this compound are not widely reported, the principle of using chiral alkyl groups to impart stereoselectivity is well-established. For instance, chiral phosphine (B1218219) ligands are a prominent class of ligands used in asymmetric hydrogenation, allylic alkylation, and other transition metal-catalyzed reactions. The synthesis of such ligands often involves the reaction of a phosphine source with a chiral alkyl halide.
Theoretically, this compound could be utilized in the synthesis of novel chiral phosphine ligands. The reaction of this chiral bromide with a suitable phosphine, such as diphenylphosphine, would yield a chiral tertiary phosphine. This phosphine could then be employed as a ligand in asymmetric catalysis. The steric and electronic properties of the (R)-3,7-dimethyloctyl group would play a crucial role in determining the efficiency and enantioselectivity of the resulting catalyst.
The exploration of chiral ligands derived from readily available chiral pool synthons like this compound represents a promising avenue for the discovery of new and effective catalysts for asymmetric synthesis.
Table 2: Potential Chiral Ligand Synthesis and Application
| Chiral Synthon | Ligand Type | Potential Application | Expected Outcome |
| This compound | Chiral Monodentate Phosphine | Asymmetric Hydrogenation | High enantioselectivity in the reduction of prochiral olefins |
| This compound | Chiral Bidentate Phosphine | Asymmetric Allylic Alkylation | Formation of chiral C-C bonds with high stereocontrol |
Advanced Spectroscopic and Analytical Characterization of R 1 Bromo 3,7 Dimethyloctane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (R)-1-bromo-3,7-dimethyloctane in solution. Through the analysis of ¹H and ¹³C spectra, every atom in the carbon skeleton and its attached protons can be assigned.
¹H-NMR Spectroscopy provides information on the chemical environment and connectivity of protons. The spectrum of this compound is characterized by distinct signals corresponding to the methyl, methylene, and methine protons. The protons closest to the electronegative bromine atom (at the C1 position) are the most deshielded and appear furthest downfield.
¹³C-NMR Spectroscopy maps the carbon framework of the molecule. The spectrum shows ten distinct carbon signals, confirming the molecular formula. rsc.org Similar to the proton spectrum, the C1 carbon atom bonded to the bromine is shifted significantly downfield. A representative set of ¹³C-NMR chemical shifts for the (S)-enantiomer (which are identical to the (R)-enantiomer in a non-chiral solvent) has been reported. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Reported ¹³C Shift (ppm) rsc.org | Multiplicity |
| C1 (-CH₂Br) | 3.35-3.47 | 32.09 | Triplet |
| C2 (-CH₂) | 1.81-1.90, 1.57-1.69 | 40.08 | Multiplet |
| C3 (-CH-) | 1.44-1.56 | 31.66 | Multiplet |
| C4 (-CH₂) | 1.19-1.34 | 36.71 | Multiplet |
| C5 (-CH₂) | 1.05-1.17 | 24.53 | Multiplet |
| C6 (-CH₂) | 1.19-1.34 | 39.16 | Multiplet |
| C7 (-CH-) | 1.44-1.56 | 27.93 | Multiplet |
| C8 (-CH₃) | 0.84-0.88 | 22.66 | Doublet |
| C9 (-CH₃) | 0.84-0.88 | 22.56 | Doublet |
| C10 (-CH₃) | 0.84-0.88 | 18.94 | Doublet |
Chiroptical Spectroscopy: Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) for Enantiomeric Excess and Chiroptical Response Analysis
Chiroptical spectroscopy probes the interaction of chiral molecules with polarized light, providing critical information about their stereochemistry.
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. libretexts.org As a chiral molecule, this compound will exhibit a CD spectrum. The key chromophore in this molecule is the C-Br bond. The electronic transitions associated with this bond will give rise to a specific CD signal, known as a Cotton effect. The sign and magnitude of this signal are unique to the (R)-enantiomer and would be equal and opposite for the (S)-enantiomer. This makes CD an invaluable tool for confirming the absolute configuration of the stereocenter at C3 and for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov
Circularly Polarized Luminescence (CPL) is the luminescence analogue of CD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. While the parent compound this compound is not luminescent, CPL can be a powerful technique for analyzing its fluorescent or phosphorescent derivatives. By incorporating a luminescent moiety into the molecule, CPL spectroscopy can provide detailed information about the excited-state stereochemistry and dynamics.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound, the mass spectrum will show a characteristic pair of molecular ion peaks (M⁺) due to the natural isotopic abundance of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.com This results in two molecular ion peaks of nearly equal intensity at m/z 220 (for C₁₀H₂₁⁷⁹Br) and m/z 222 (for C₁₀H₂₁⁸¹Br). chemicalbook.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for bromoalkanes include:
Loss of a bromine radical: This is often the most favorable cleavage, as the C-Br bond is relatively weak. This process results in the formation of a dimethyloctyl carbocation ([C₁₀H₂₁]⁺) at m/z 141. youtube.comdocbrown.info
Alpha-cleavage: Scission of the C-C bond adjacent to the bromine atom can occur. youtube.com
Loss of HBr: Elimination of a molecule of hydrogen bromide can lead to a fragment ion at m/z 140 ([C₁₀H₂₀]⁺). docbrown.info
Interactive Data Table: Major Expected Mass Fragments for this compound
| m/z Value | Ion Formula | Description |
| 220 / 222 | [C₁₀H₂₁Br]⁺ | Molecular Ion (M⁺) showing 1:1 bromine isotope pattern |
| 141 | [C₁₀H₂₁]⁺ | Loss of bromine radical (•Br) from the molecular ion |
| 140 | [C₁₀H₂₀]⁺ | Loss of hydrogen bromide (HBr) from the molecular ion |
| 57 | [C₄H₉]⁺ | Common alkyl fragment |
| 43 | [C₃H₇]⁺ | Isopropyl fragment |
Chromatographic Methods for Purity and Isomer Separation (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its enantiomer or other impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile compounds like halogenated monoterpenes. researchgate.netresearchgate.net In this technique, the compound is vaporized and passed through a capillary column, which separates it from other volatile components based on boiling point and polarity. The separated components then enter the mass spectrometer for identification. nih.gov GC-MS is highly effective for determining the chemical purity of a sample and identifying any synthesis-related byproducts or residual starting materials.
Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating the (R) and (S) enantiomers and thus determining the enantiomeric purity of the sample. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for resolving chiral isomers of halogenated compounds. researchgate.netmdpi.com By comparing the retention time of the sample to that of a racemic standard, the identity of the enantiomer can be confirmed and its enantiomeric excess can be precisely calculated.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. horiba.combruker.com
Infrared (IR) Spectroscopy of this compound would show strong absorption bands corresponding to the vibrations of its chemical bonds. The most prominent features would be:
C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the alkyl chain.
C-H bending: Bands in the 1350-1470 cm⁻¹ region.
C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, which confirms the presence of the bromoalkane functional group. nih.gov
Raman Spectroscopy is a complementary technique that also measures vibrational modes. wikipedia.org It is particularly sensitive to non-polar bonds. The Raman spectrum would also show strong C-H stretching and bending modes. The C-Br stretch is also Raman active and would appear in the 500-600 cm⁻¹ range, providing confirmatory evidence for the presence of the bromine atom. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Vibration Type |
| C-H (Alkyl) | IR, Raman | 2850 - 3000 | Stretching |
| C-H (Alkyl) | IR, Raman | 1350 - 1470 | Bending |
| C-Br (Bromoalkane) | IR, Raman | 500 - 600 | Stretching |
Theoretical and Computational Investigations Pertaining to R 1 Bromo 3,7 Dimethyloctane
Molecular Modeling and Conformational Analysis of the Chiral Octane (B31449) Scaffold
The flexible nature of the octane backbone in (R)-1-bromo-3,7-dimethyloctane gives rise to a multitude of possible three-dimensional arrangements, or conformations. Molecular modeling techniques, particularly molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule and identify its most stable conformers.
The chiral center at the C3 position, along with the bulky isopropyl group at C7, introduces significant steric constraints that influence the preferred conformations. The analysis focuses on the torsion angles between adjacent carbon atoms to identify low-energy staggered conformations while avoiding high-energy eclipsed arrangements. Due to the molecule's acyclic and flexible nature, numerous local energy minima exist. Computational methods systematically rotate the single bonds in the carbon chain to map out these conformations and calculate their relative energies. The most stable conformers are those that minimize steric hindrance between the methyl groups, the bromine atom, and the long alkyl chain. For instance, analysis of the C2-C3 bond would reveal preferred arrangements that position the C3-methyl group, the C1-bromoethyl group, and the C4-alkyl chain to minimize steric clash.
Table 1: Illustrative Relative Energies of Key Conformers of this compound This table presents hypothetical data typical of a conformational analysis study.
| Conformer | Dihedral Angle (Br-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | -65° (gauche) | 178° (anti) | 0.00 | 45.2 |
| 2 | 175° (anti) | 68° (gauche) | 0.55 | 25.1 |
| 3 | -62° (gauche) | -70° (gauche) | 1.10 | 10.5 |
| 4 | 179° (anti) | -177° (anti) | 1.50 | 5.8 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of this compound, which is fundamental to its reactivity. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution within the molecule.
A key feature of the molecule's electronic structure is the polar covalent bond between the C1 carbon and the bromine atom. Bromine is significantly more electronegative than carbon, leading to a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the C1 carbon. This makes the C1 carbon an electrophilic center, susceptible to attack by nucleophiles. studypug.com
Natural Bond Orbital (NBO) analysis is a computational technique used to quantify this charge distribution and analyze orbital interactions. researchgate.net Furthermore, Frontier Molecular Orbital (FMO) theory is used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a haloalkane, the LUMO is typically centered on the σ* antibonding orbital of the C-Br bond. A nucleophile attacks by donating electrons into this LUMO, which leads to the cleavage of the C-Br bond. The energy of this LUMO is an indicator of the molecule's susceptibility to nucleophilic attack.
Table 2: Hypothetical Calculated Electronic Properties using DFT (B3LYP/6-31G level)* This table shows representative data from a quantum chemical calculation.
| Property | Atom/Orbital | Calculated Value |
| Partial Charge | C1 | +0.15 e |
| Partial Charge | Br | -0.28 e |
| Partial Charge | C3 | +0.05 e |
| HOMO Energy | --- | -10.5 eV |
| LUMO Energy | σ* (C-Br) | +1.2 eV |
| HOMO-LUMO Gap | --- | 11.7 eV |
Prediction and Interpretation of Spectroscopic Properties (e.g., Optical Rotation, NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic properties, which can aid in structure elucidation and the confirmation of stereochemistry.
Optical Rotation: As a chiral molecule, this compound rotates the plane of polarized light. youtube.com The specific rotation ([α]D) is a characteristic physical property. Predicting this value from first principles is a challenging computational task that requires high-level quantum mechanical calculations, often using time-dependent density functional theory (TD-DFT). The calculated optical rotation is highly sensitive to the molecular conformation. Therefore, accurate predictions require averaging the calculated values for all significant conformers based on their Boltzmann populations. ic.ac.ukrogue-scholar.org A successful prediction of the sign (+) or (-) and magnitude of rotation can be used to assign the absolute configuration (R or S) of a newly synthesized compound. nih.govsemanticscholar.org
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Quantum chemistry can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. dntb.gov.ua Calculations are performed to determine the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov As with optical rotation, the final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual stable conformers.
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table provides a hypothetical example of data used to validate computational models.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | 32.5 | 31.7 |
| C2 (-CH₂) | 40.1 | 40.1 |
| C3 (-CH-) | 32.1 | 32.1 |
| C4 (-CH₂) | 36.8 | 36.7 |
| C7 (-CH-) | 28.1 | 27.9 |
| C8/C9 (isopropyl CH₃) | 22.8 | 22.6 |
| C10 (C3-CH₃) | 19.1 | 18.9 |
Reaction Pathway Simulations and Transition State Analysis of Stereospecific Transformations
This compound is a primary alkyl halide, making it an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. ncert.nic.inmnstate.edu These reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com Computational chemistry can model the entire reaction pathway of such transformations.
For an Sₙ2 reaction, such as the reaction of this compound with a nucleophile like the cyanide ion (CN⁻), computational methods can be used to locate the transition state structure. masterorganicchemistry.comlibretexts.org The simulation involves mapping the potential energy of the system as the nucleophile approaches the electrophilic C1 carbon and the bromide leaving group departs.
The transition state for an Sₙ2 reaction is characterized by a trigonal bipyramidal geometry around the central carbon, where the carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group. libretexts.orguci.edu By calculating the energy of the reactants and the transition state, the activation energy (ΔG‡) for the reaction can be determined. This value is crucial for predicting the reaction rate. The calculations confirm that the nucleophile must approach from the side opposite the leaving group (a "backside attack"), which leads to an inversion of configuration at the reaction center. masterorganicchemistry.comyoutube.com While the reaction occurs at the achiral C1 center, understanding these pathways is crucial for planning stereoselective syntheses where this molecule is used as a chiral building block.
Table 4: Hypothetical Calculated Energy Profile for the Sₙ2 Reaction with CN⁻ This table illustrates the typical energetic parameters obtained from a reaction pathway simulation.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + CN⁻ | 0.0 |
| Transition State | [NC···CH₂(R')···Br]⁻ | +21.5 (Activation Energy) |
| Products | (S)-4,8-dimethylnonanenitrile + Br⁻ | -15.0 (Reaction Enthalpy) |
Future Research Directions and Emerging Paradigms for R 1 Bromo 3,7 Dimethyloctane
Development of More Sustainable and Atom-Economical Synthetic Routes
Traditional methods for the synthesis of (R)-1-bromo-3,7-dimethyloctane from its parent alcohol, (R)-3,7-dimethyloctan-1-ol, often rely on classical reagents that exhibit low atom economy and can generate significant waste. The Appel reaction, for instance, which utilizes triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide, is effective but produces a stoichiometric amount of triphenylphosphine oxide as a byproduct, complicating purification and diminishing its environmental credentials. researchgate.netprepchem.comrsc.org Similarly, synthesis using hydrobromic and sulfuric acids requires harsh conditions and generates waste. chemicalbook.com
Future research is pivoting towards greener and more atom-economical alternatives. jocpr.com Key areas of development include:
Catalytic Approaches: The development of catalytic methods that avoid the use of stoichiometric reagents is a primary goal. This includes exploring recyclable organocatalysts and metal-based catalysts that can facilitate the bromination of alcohols with higher efficiency and lower waste generation. researchgate.net
Ionic Liquids: Ionic liquids (ILs) are emerging as promising green solvents and reagents for the conversion of alcohols to alkyl halides. organic-chemistry.org Using halide-based ILs in the presence of a Brønsted acid can provide a mild and environmentally friendly alternative, where the IL can act as both the reaction medium and the nucleophile, often allowing for easy product separation and recycling of the IL. researchgate.net
Improved Reagent Systems: Research into novel brominating agents and reaction conditions aims to improve the sustainability of established methods. For example, modifications to the Appel reaction that use recyclable phosphine (B1218219) reagents or catalytic amounts of phosphine can significantly improve its green profile. researchgate.net The use of α,α-dibromo-β-dicarbonyl compounds as bromine sources under neutral conditions also represents a milder alternative.
A comparative analysis of the atom economy of different synthetic routes highlights the potential for improvement.
| Method | Reagents | Byproducts | Atom Economy |
| Appel Reaction | (R)-3,7-dimethyloctan-1-ol, PPh₃, NBS | Triphenylphosphine oxide, Succinimide (B58015) | Low |
| HBr/H₂SO₄ | (R)-3,7-dimethyloctan-1-ol, HBr, H₂SO₄ | Water, excess acid | Moderate |
| Ionic Liquid Method | (R)-3,7-dimethyloctan-1-ol, Halide IL, Acid | Water, recyclable IL | High |
| Catalytic Method | (R)-3,7-dimethyloctan-1-ol, Bromide source, Catalyst | Water, recyclable catalyst | High |
Atom economy is a qualitative assessment based on the principles of green chemistry, where addition reactions are highly atom-economical, while substitution and elimination reactions are less so. rsc.orgjocpr.com
Expansion of Its Utility in Novel Materials Science and Supramolecular Chemistry Applications
The unique structural features of this compound—specifically its chirality and branched, hydrophobic alkyl chain—make it an attractive building block for the synthesis of novel materials and supramolecular assemblies. While its use has been noted in the preparation of stimulus-responsive biodegradable polymers for biomedical applications, its potential extends far beyond this. chemicalbook.comacs.org
Future research in this area is expected to focus on:
Supramolecular Polymers: The 3,7-dimethyloctyl group has been shown to be an effective moiety for driving the self-assembly of molecules into supramolecular polymers. For example, N,N',N''-tris(3,7-dimethyloctyl)benzene-1,3,5-tricarboxamide forms flexible, polymer-like structures in nonpolar solvents through hydrogen bonding. nih.gov The introduction of the (R)-chirality from this compound can induce helical structures, and the "majority rule" effect has been observed where the addition of a chiral component can control the helicity of the entire assembly. nih.gov
Amphiphilic Self-Assembly: The branched alkyl chain can serve as the hydrophobic tail in amphiphilic molecules, such as peptide amphiphiles or dendrimers. fu-berlin.denih.gov The size, shape, and chirality of this tail are critical factors that influence the self-assembly process, determining the morphology of the resulting nanostructures (e.g., micelles, vesicles, nanotubes). nih.govacs.orgreading.ac.uk By incorporating the (R)-3,7-dimethyloctyl group, researchers can fine-tune these noncovalent interactions to create novel nanostructures for applications in drug delivery and biomaterials.
Functional Polymers and Liquid Crystals: The introduction of branched alkyl side chains into polymers is a well-known strategy to modify their physical properties, such as solubility and glass transition temperature. The chirality of the (R)-3,7-dimethyloctyl group could be exploited to create chiral polymers with unique optical properties or to design novel liquid crystalline materials.
| Structural Feature | Influence on Self-Assembly | Potential Application |
| Branched Alkyl Chain | Increases hydrophobicity; influences packing and curvature of assemblies. fu-berlin.de | Solubilizing agent for functional materials; control of micelle/vesicle size. |
| Chirality (R-configuration) | Induces helical bias in supramolecular structures; affects packing in chiral aggregates. nih.govacs.org | Chiral sensors; enantioselective catalysts; circularly polarized light emitters. |
| Bromo- functionality | Reactive site for further chemical modification and polymerization. masterorganicchemistry.com | Synthesis of functional polymers and block copolymers. |
Mechanistic Elucidation of Complex Biological Interactions and Biosynthetic Pathways of its Derivatives
This compound is structurally related to acyclic monoterpenoids. While the biological activity of this specific compound is not extensively studied, many of its derivatives, particularly halogenated monoterpenes found in marine organisms, exhibit significant bioactivity. mdpi.com Future research will likely focus on understanding these interactions and the enzymatic pathways that produce such molecules.
Biological Activity of Derivatives: Halogenated monoterpenes isolated from red algae of the genus Plocamium have demonstrated a wide range of biological effects, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. mdpi.comscispace.comresearchgate.netnih.govresearchgate.netoup.comnih.govnih.govmdpi.commdpi.com For instance, certain compounds have shown selective cytotoxicity against human colon and cervical adenocarcinoma cells. scispace.comnih.gov Understanding the structure-activity relationships of these compounds could guide the synthesis of new therapeutic agents based on the (R)-3,7-dimethyloctane scaffold.
Biosynthetic Pathways: The biosynthesis of monoterpenes proceeds from the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). academicjournals.org While most monoterpenes are "regular" head-to-tail condensations, the parent structure of this compound is related to citronellol (B86348), a regular monoterpenoid. However, nature also produces "irregular" monoterpenes, and the enzymes responsible, such as lavandulyl diphosphate synthase, are being discovered. nih.govnih.govresearchgate.netacs.org
Enzymatic Halogenation: The incorporation of bromine into these natural products is catalyzed by specific enzymes. Two major classes are responsible for such transformations:
Vanadium-dependent haloperoxidases: Found in marine algae, these enzymes use hydrogen peroxide to oxidize bromide, generating an electrophilic bromine species that reacts with the substrate.
FADH₂-dependent halogenases: These enzymes, found in bacteria, use reduced flavin adenine dinucleotide (FADH₂) and oxygen to generate a hypohalous acid intermediate within a protected channel, which then regioselectively halogenates the substrate. nih.govacs.orgresearchgate.netchemrxiv.orgasm.org
Elucidating the mechanisms of these enzymes could enable their use as biocatalysts for the sustainable and selective synthesis of halogenated derivatives of this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of chiral building blocks like this compound is increasingly benefiting from the adoption of advanced technologies such as flow chemistry and automated synthesis. These platforms offer significant advantages in terms of efficiency, reproducibility, safety, and scalability.
Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The conversion of alcohols to alkyl bromides has been successfully implemented in flow systems, often using immobilized reagents. For example, monolithic triphenylphosphine reagents have been used in flow reactors for Appel-type reactions, which simplifies purification as the phosphine oxide byproduct remains bound to the solid support. This approach is well-suited for the synthesis of this compound, enabling a safer and more efficient process.
Automated Synthesis Platforms: The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. researchgate.netnih.govcognit.ca These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. Integrating the synthesis of this compound into such a platform would allow for its on-demand production as a key intermediate. Furthermore, automated platforms can be used to rapidly generate a diverse library of derivatives by reacting the bromo-functional group with various nucleophiles, accelerating the discovery of new functional molecules. bioengineer.orgillinois.edu
The convergence of these technologies will enable the transformation of the synthesis of this compound from a batch process to a continuous, automated one, providing a reliable source of this chiral building block for a new generation of advanced materials and biologically active compounds.
Q & A
Basic: How can the stereochemical integrity of (R)-1-bromo-3,7-dimethyloctane be preserved during synthesis?
Methodological Answer:
To maintain enantiomeric purity, use chiral catalysts or enantioselective reaction conditions during alkyl bromide formation. For example, (R)-3,7-dimethyloct-6-en-1-ol (precursor 31 in ) can undergo bromination via a stereospecific mechanism (e.g., Appel reaction) to minimize racemization . Post-synthesis, monitor stereochemistry using chiral HPLC or polarimetry, and validate with ¹H/¹³C NMR data (e.g., δ 0.87–0.83 ppm for methyl groups in CDCl₃) .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
High-resolution ¹H NMR (500 MHz, CDCl₃) is critical for confirming branching and stereochemistry. Key signals include δ 3.65–3.60 ppm (terminal CH₂Br), δ 1.58–1.48 ppm (CH₂ adjacent to branching), and δ 0.87–0.83 ppm (geminal methyl groups) . Complement with ¹³C NMR (e.g., δ 39.2 ppm for quaternary carbons) and GC-MS to verify molecular weight (C₁₀H₂₁Br, exact mass 220.07) .
Advanced: How does the branched alkyl chain of this compound influence its reactivity in SN₂ vs. SN₁ mechanisms?
Methodological Answer:
The steric hindrance from the 3,7-dimethyl groups disfavors SN₂ (bimolecular nucleophilic substitution) due to restricted backside attack. Kinetic studies under varying polar protic/aprotic solvents (e.g., comparing DMSO vs. ethanol) can elucidate mechanistic dominance. Evidence from related bromoalkanes suggests SN₁ pathways may prevail, supported by carbocation stability analysis via computational methods (DFT) .
Advanced: How can researchers resolve contradictions in enantiomeric excess (ee) measurements across different analytical platforms?
Methodological Answer:
Calibrate instruments using racemic and enantiopure standards. For example, if chiral GC and NMR yield conflicting ee values, perform cross-validation with circular dichroism (CD) spectroscopy. Triangulate data using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor . Document solvent effects—CDCl₃ may induce slight shifts in NMR-derived ee .
Application: What strategies enable the use of this compound in synthesizing enzyme inhibitors?
Methodological Answer:
The compound serves as a chiral alkylating agent in drug intermediate synthesis. For instance, coupling with 4-hydroxybenzaldehyde (via Williamson ether synthesis) generates intermediates like 33 , which can be reduced to alcohols for lipoxygenase inhibitor studies . Optimize reaction conditions (e.g., K₂CO₃ in DMF, 80°C) to enhance yield and purity. Retrosynthetic analysis (e.g., using AI-powered tools like Reaxys) can predict viable routes to target bioactive molecules .
Experimental Design: How to design a scalable synthesis protocol for this compound while minimizing environmental impact?
Methodological Answer:
Replace traditional bromination reagents (e.g., PBr₃) with greener alternatives like N-bromosuccinimide (NBS) in solvent-free conditions. Monitor scalability via reaction calorimetry to ensure safety and efficiency. Use life-cycle assessment (LCA) frameworks to evaluate waste generation and energy consumption, aligning with Green Chemistry principles .
Data Analysis: How to interpret conflicting NMR and mass spectrometry data for this compound derivatives?
Methodological Answer:
Contradictions may arise from isotopic impurities or fragmentation patterns. For example, bromine’s natural isotope distribution (⁷⁹Br/⁸¹Br) complicates MS interpretation. Use high-resolution MS (HRMS) to distinguish molecular ion clusters. Cross-reference with 2D NMR (COSY, HSQC) to confirm structural assignments and rule out isomeric byproducts .
Advanced: What role does this compound play in studying terpene-derived natural product biosynthesis?
Methodological Answer:
As a model for terpene alkylation, this compound can mimic intermediates in geranyl or farnesyl biosynthesis. Use isotopic labeling (e.g., deuterated analogs like 1-bromooctane-3,3,4,4-d₄) to trace metabolic pathways in vitro. Compare kinetic parameters (kcat/KM) with natural substrates to elucidate enzyme specificity in prenyltransferase assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
